molecular formula C16H13ClN2O3S B3010169 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole CAS No. 1105232-57-2

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole

Cat. No. B3010169
CAS RN: 1105232-57-2
M. Wt: 348.8
InChI Key: FHBDOYCBUQCOOV-UHFFFAOYSA-N
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Description

The compound "5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. The presence of a sulfonyl group attached to a 4-chlorophenyl moiety, combined with a p-tolyl group, suggests that this compound could exhibit interesting chemical and biological properties. Research has shown that similar sulfone derivatives containing 1,3,4-oxadiazole moieties can act as chitinase inhibitors with antifungal activity , and as antibacterial agents against tobacco bacterial wilt .

Synthesis Analysis

The synthesis of related sulfone derivatives often involves multiple steps, starting from suitable precursors such as 4-chlorophenoxyacetic acid, which is then transformed through esterification, hydrazide formation, and subsequent cyclization to form the oxadiazole core . For example, the synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole derivatives can be achieved by reacting an oxime derivative with ethyl oxalyl chloride . These methods highlight the versatility of synthetic approaches to access a variety of sulfone-containing oxadiazoles.

Molecular Structure Analysis

While the specific molecular structure analysis of "5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole" is not provided, related compounds have been characterized using spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry . Additionally, X-ray diffraction studies have been used to determine the crystal structure of similar compounds, providing insight into their molecular geometry and conformation .

Chemical Reactions Analysis

Sulfone derivatives containing the oxadiazole moiety can participate in various chemical reactions. The presence of reactive sites such as the sulfonyl group and the oxadiazole ring allows for further functionalization and the potential to form new compounds with varied biological activities. The reactivity of these compounds can be exploited to synthesize analogs with improved antifungal and antibacterial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone derivatives with an oxadiazole ring are influenced by their molecular structure. The presence of electron-withdrawing groups such as the sulfonyl and chlorophenyl groups can affect the compound's acidity, solubility, and stability. These properties are crucial for the compound's biological activity and its behavior in different environments, such as soil degradation studies . Understanding these properties is essential for the development of new pesticides and pharmaceuticals.

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole and its derivatives have been studied for their synthesis and chemical properties. For instance, the synthesis of various 1,2,4-oxadiazole derivatives has been explored, which involves reactions with different compounds to yield diverse derivatives (Tyrkov, 2006). Additionally, modifications of the 1,2,4-oxadiazole core have been investigated to understand their structural and functional implications (Santilli & Morris, 1979).

Potential Pharmacological Applications

  • While avoiding specifics on drug use and dosage, it's notable that derivatives of 1,2,4-oxadiazole have been evaluated for their pharmacological potential. For instance, some derivatives have been studied for their antibacterial properties against both Gram-negative and Gram-positive bacteria (Siddiqui et al., 2014). Other studies have focused on the antihypertensive activity in animal models (Santilli & Morris, 1979).

Environmental and Industrial Applications

  • In the environmental context, studies have been conducted to understand the degradation of 1,2,4-oxadiazole derivatives in soils. This involves analyzing factors such as soil pH and microbiological activity that affect the degradation process of these compounds (An-xian, 2015). The understanding of these factors is crucial for assessing the environmental impact of these chemicals.

Material Science and Engineering

  • 1,2,4-Oxadiazole derivatives have also found applications in material science. Their synthesis and characterization can be essential for developing new materials with specific properties. For instance, the study of their molecular structures through techniques like X-ray crystallography provides insights into their potential applications in various fields (Kamani et al., 2019).

properties

IUPAC Name

5-[(4-chlorophenyl)sulfonylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-11-2-4-12(5-3-11)16-18-15(22-19-16)10-23(20,21)14-8-6-13(17)7-9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBDOYCBUQCOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole

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